4,15-Diacetylverrucarol

CAS No.: 2198-94-9

Cat. No.: VC16999679

Molecular Formula: C19H26O6

Molecular Weight: 350.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2198-94-9 |

|---|---|

| Molecular Formula | C19H26O6 |

| Molecular Weight | 350.4 g/mol |

| IUPAC Name | [(1S,2R,7R)-11-acetyloxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate |

| Standard InChI | InChI=1S/C19H26O6/c1-11-5-6-18(9-22-12(2)20)15(7-11)25-16-8-14(24-13(3)21)17(18,4)19(16)10-23-19/h7,14-16H,5-6,8-10H2,1-4H3/t14?,15-,16?,17-,18-,19?/m1/s1 |

| Standard InChI Key | CVJVDRZXGYXIET-YNFWZOLVSA-N |

| Isomeric SMILES | CC1=C[C@@H]2[C@](CC1)([C@]3(C(CC(C34CO4)O2)OC(=O)C)C)COC(=O)C |

| Canonical SMILES | CC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)OC(=O)C)C)COC(=O)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

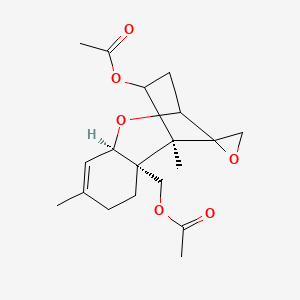

4,15-Diacetylverrucarol features a highly oxygenated tricyclic core common to trichothecenes, with a 12,13-epoxy group and acetylated hydroxyl groups at positions 4 and 15 (Figure 1). The stereochemistry of the 4β configuration is critical for its biological activity, as it influences molecular interactions with cellular targets . The compound’s IUPAC name, [(1S,2R,7R,9R,11R,12S)-11-acetyloxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate, reflects its intricate spirocyclic and epoxy-bearing structure .

Table 1: Key Molecular Properties of 4,15-Diacetylverrucarol

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 350.41 g/mol |

| Melting Point | 148–150°C |

| Boiling Point | 429.1°C at 760 mmHg |

| Density | 1.24 g/cm³ |

| Solubility | Methanol, Ether |

| Stereocenters | 6 defined stereocenters |

Synonyms and Registry Information

This compound is interchangeably referred to as Antibiotic A2, Di-O-acetylverrucarol, and (-)-12,13-Epoxytrichothec-9-ene-4β,15-diol diacetate . Its CAS registry number (2198-94-9) and ChemSpider ID (10216221) facilitate unambiguous identification in chemical databases .

Biosynthesis and Production

Fungal Origins

4,15-Diacetylverrucarol is synthesized by Myrothecium verrucaria, a filamentous fungus prevalent in soil and plant debris. Trichothecenes are secondary metabolites typically produced under stress conditions, serving as chemical defenses against competing microorganisms . The biosynthetic pathway involves the cyclization of farnesyl pyrophosphate into trichodiene, followed by oxidative modifications and acetylation to yield the final product .

Fermentation and Scale-Up

Industrial production employs submerged fermentation in bioreactors ranging from 30 L to 30,000 L capacities. BOC Sciences reports optimized conditions using M. verrucaria strains, achieving high titers through pH control (5.5–6.5), aeration (1.0 vvm), and temperature maintenance (25–28°C) . Post-fermentation, the compound is purified via preparative HPLC, yielding white prismatic crystals with >95% purity .

Antimicrobial Activity and Mechanism

Antifungal Spectrum

4,15-Diacetylverrucarol demonstrates potent activity against dermatophytes, with minimum inhibitory concentrations (MICs) of 0.5–2.0 µg/mL for Trichophyton spp. . Its efficacy against Aspergillus and Fusarium species is moderate (MICs: 8–16 µg/mL), likely due to differences in membrane ergosterol content or efflux pump activity .

Table 2: Antifungal Activity of 4,15-Diacetylverrucarol

| Target Organism | MIC (µg/mL) |

|---|---|

| Trichophyton purpureatum | 0.5–1.0 |

| Aspergillus flavus | 8.0–10.0 |

| Fusarium graminearum | 12.0–16.0 |

Mode of Action

The compound inhibits eukaryotic protein synthesis by binding to the 60S ribosomal subunit, a hallmark of trichothecenes . Acetylation at positions 4 and 15 enhances membrane permeability, allowing deeper penetration into fungal hyphae .

Toxicological Profile

Acute and Chronic Toxicity

Like other trichothecenes, 4,15-diacetylverrucarol exhibits dose-dependent toxicity in mammals. Oral LD₅₀ values in rodents range from 10–20 mg/kg, with symptoms including vomiting, diarrhea, and immunosuppression . Chronic exposure at sublethal doses (0.1–0.5 mg/kg/day) induces leukopenia and hepatorenal damage .

Carcinogenicity and Regulatory Status

Analytical Characterization

Chromatographic Methods

Liquid chromatography–UV–mass spectrometry (LC-UV-MS) is the gold standard for detecting 4,15-diacetylverrucarol in complex matrices. Using a C18 column and water–acetonitrile gradient, the compound elutes at 14.2 min with a characteristic [M+Na]⁺ ion at m/z 373.4 .

Quantitative Structure–Property Relationships (QSPR)

A support vector machine (SVM) model developed for trichothecenes predicts retention times () with , using descriptors such as molecular polarizability and van der Waals volume . These models aid in method development for food safety monitoring .

Applications and Future Directions

Agricultural Uses

As a natural antifungal agent, 4,15-diacetylverrucarol has potential in crop protection. Field trials on wheat showed a 60% reduction in Fusarium head blight incidence at 50 ppm, though phytotoxicity at higher doses limits practical use .

Biomedical Research

Derivatization studies aim to reduce toxicity while retaining antifungal activity. Preliminary data on 4-deacetyl analogs indicate 10-fold lower cytotoxicity in HepG2 cells, suggesting avenues for drug development .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume